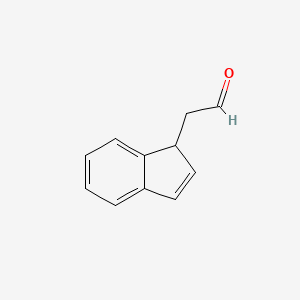

(1H-Inden-1-yl)acetaldehyde

Description

(1H-Inden-1-yl)acetaldehyde (CAS: N/A; molecular formula: C₁₁H₁₀O) is a specialized aldehyde featuring an indenyl moiety fused to an acetaldehyde group. Its synthesis was recently optimized via a two-step process starting from indene and 2-bromo-1,1-diethoxyethane, followed by hydrolysis to yield the aldehyde . This compound serves as a critical precursor for synthesizing indenylethylamines through reductive amination with primary amines, enabling applications in organometallic catalysis. The indenyl group confers unique steric and electronic properties, distinguishing it from simpler aldehydes.

Properties

CAS No. |

37939-90-5 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(1H-inden-1-yl)acetaldehyde |

InChI |

InChI=1S/C11H10O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-6,8,10H,7H2 |

InChI Key |

FZBNMMPQKBSNCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)acetaldehyde

- Structure: Features an indole ring instead of indene (C₁₀H₉NO).

- Synthesis : Typically derived from indole derivatives via formylation or oxidation pathways, unlike the reductive amination route used for (1H-Inden-1-yl)acetaldehyde .

- Applications : Primarily serves as an intermediate in pharmaceutical active ingredients (APIs) and agrochemicals due to the indole moiety’s prevalence in bioactive molecules .

- Reactivity : The indole nitrogen enhances nucleophilicity, enabling diverse coupling reactions, whereas the indenyl group in this compound favors coordination chemistry with metals .

4-(1H-Imidazol-1-yl)benzaldehyde

- Structure : Benzaldehyde substituted with an imidazole group (C₁₀H₈N₂O).

- Synthesis : Prepared via Ullmann coupling or direct substitution on benzaldehyde derivatives .

- Applications : Utilized in materials science and drug development, particularly in kinase inhibitors and metal-organic frameworks (MOFs) .

- Reactivity: The electron-withdrawing imidazole group reduces aldehyde electrophilicity compared to this compound, directing reactivity toward Schiff base formation rather than organometallic coordination .

Undecenals and Cinnamaldehydes

- Structure : Long-chain (e.g., undec-10-enal) or aryl-substituted (e.g., α-pentylcinnamaldehyde) aldehydes .

- Applications: Predominantly used in fragrances and flavorings due to their volatile, fruity, or floral notes .

Comparative Data Table

Research Findings and Functional Insights

- Catalytic Utility: this compound-derived titanium complexes exhibit superior stability in hydroaminoalkylation compared to indole-based analogues, attributed to the indenyl group’s rigidity and electron-donating capacity .

- Bioactivity : Indole-acetaldehydes are more prevalent in drug discovery due to indole’s role in mimicking natural alkaloids, whereas imidazole-benzaldehydes are favored in kinase-targeted therapies .

- Structural differences (e.g., aromatic conjugation) may mitigate reactivity with DNA or proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.